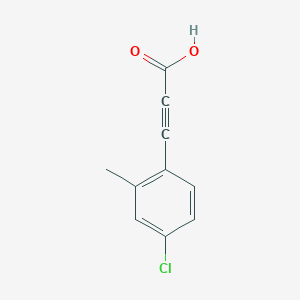
(4-Chloro-2-methyl-phenyl)-propynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-methyl-phenyl)-propynoic acid is an organic compound characterized by the presence of a chloro group, a methyl group, and a propynoic acid moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methyl-phenyl)-propynoic acid typically involves the reaction of 4-chloro-2-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-methyl-phenyl)-propynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with amines or thiols.
Aplicaciones Científicas De Investigación
(4-Chloro-2-methyl-phenyl)-propynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-methyl-phenyl)-propynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the propynoic acid moiety.
2-(4-Chloro-2-methylphenoxy)propanoic acid: Contains a propanoic acid group instead of a propynoic acid group
Uniqueness
The combination of the chloro, methyl, and propynoic acid groups makes it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C10H7ClO2 |
|---|---|
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
3-(4-chloro-2-methylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H7ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,1H3,(H,12,13) |
Clave InChI |
XPEHNKMJZOTYES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















